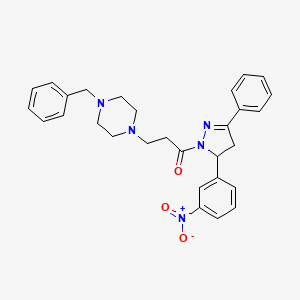

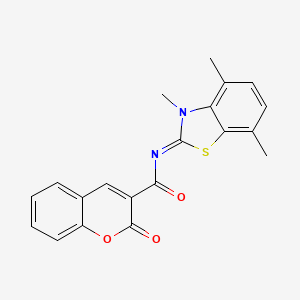

![molecular formula C14H11Cl2N3O5S B3005999 2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride CAS No. 680617-73-6](/img/structure/B3005999.png)

2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including chlorination, urea coupling, and sulfonation. Detailed synthetic pathways can be found in relevant literature .

Molecular Structure Analysis

The molecular formula C₁₄H₁₁Cl₂N₃O₅S indicates its composition. The crystal structure reveals the spatial arrangement of atoms, which can be explored further .

Scientific Research Applications

Stereochemical Basis for Anticonvulsant Activity

- Research Insight : The compound 4-[N-(2-Chloro-6-methylphenyl)ureido]pyridinium chloride has been studied for its stereochemical features common with phenytoin, which might explain their common anticonvulsant activities (Camerman et al., 2006).

Potential Anticancer Agents

- Research Insight : Derivatives of 1-Aryl-3-(2-chloroethyl) ureas, closely related to 2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride, have been synthesized and evaluated for cytotoxicity on human adenocarcinoma cells, showing comparable cytotoxicity to chlorambucil (Gaudreault et al., 1988).

Chemistry of Ureidobenzenesulfonyl Chlorides

- Research Insight : Research on ureidobenzenesulfonyl chlorides, including variations like N-phenyl-N′-p-tolyl urea reacting with chlorosulfonic acid, contributes to understanding the chemical properties and potential applications of these compounds (Akhtar et al., 1977).

Synthesis and Kinetic Investigation of Isomeric Forms

- Research Insight : Investigations into the synthesis, crystal and molecular-electronic structure, and kinetics of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide insights into the steric effects and reactivity of these compounds (Rublova et al., 2017).

Novel Preparation of Precursors for Dyes

- Research Insight : Chlorosulfonation of 2-nitroanisole to form 4-methoxy-3-nitrobenzenesulfonyl chloride, which is then converted into benzenesulfonamide, is part of a process for preparing precursors for “Acid Alizarin Violet N” derivatives, demonstrating a potential application in dye chemistry (Katritzky et al., 1993).

One-Pot Synthesis of Benzothiadiazine Dioxides

- Research Insight : A study on condensations of o-halo-substituted benzenesulfonyl chlorides with 2-aminopyridines and amidines for the synthesis of benzothiadiazine dioxides illustrates the compound's potential in facilitating efficient one-pot reactions (Cherepakha et al., 2011).

Properties

IUPAC Name |

2-chloro-4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O5S/c1-8-6-9(2-4-12(8)19(21)22)17-14(20)18-10-3-5-13(11(15)7-10)25(16,23)24/h2-7H,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGRMLAYAUXTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

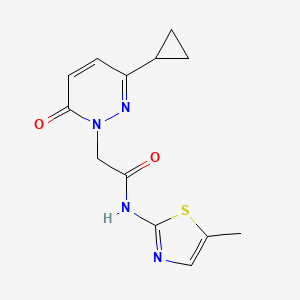

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)

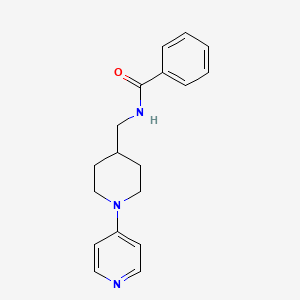

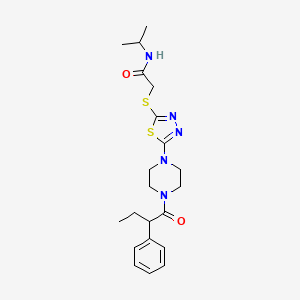

![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)

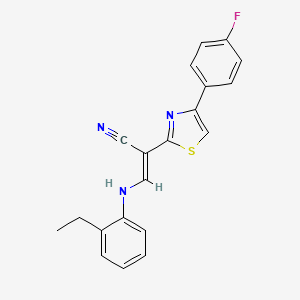

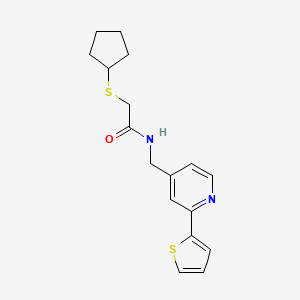

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)

![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)

![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)